

Comparative Analysis of Enzyme Cross-Reactivity with D-Sorbitol 6-Phosphate

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Compound of Interest

Compound Name: *D-Sorbitol 6-phosphate barium salt*

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D-Sorbitol 6-phosphate is a pivotal intermediate in the polyol pathway, a metabolic route that converts glucose to fructose. The primary enzyme governing its metabolism is Sorbitol-6-Phosphate Dehydrogenase (S6PDH). However, the potential for other enzymes to exhibit cross-reactivity with this phosphorylated sugar alcohol is a subject of considerable interest in metabolic research and for the development of targeted therapeutics. This guide provides an objective comparison of the performance of various enzymes with D-Sorbitol 6-phosphate, supported by available experimental data.

Quantitative Comparison of Enzyme Kinetics

The following table summarizes the known kinetic parameters of enzymes that interact with D-Sorbitol 6-phosphate. It is important to note that comprehensive kinetic data for a wide range of enzymes with this specific substrate is still an active area of research.

Enzyme	Organism	Substrate	K _m (mM)	k _{cat} (s ⁻¹)	K _i (μM)	Notes
Sorbitol-6-Phosphate Dehydrogenase (Aldose-6-phosphate reductase)	Malus domestica (Apple) leaves	D-Sorbitol 6-phosphate	3.9	-	-	The enzyme also reduces D-glucose 6-phosphate with a K _m of 20 mM. [1]
Sorbitol-6-Phosphate Dehydrogenase	Rice (Oryza sativa)	D-Sorbitol 6-phosphate	7.21 ± 0.5	-	-	The recombinant protein was also active with glucose-6-phosphate (K _m = 15.9 ± 0.2 mM) but not mannose-6-phosphate. [2]
Phosphoglucose Isomerase (PGI), Cytosolic	Malus domestica (Apple) leaves	D-Fructose 6-phosphate	-	-	61	D-Sorbitol 6-phosphate acts as a competitive inhibitor.
Phosphoglucose Isomerase	Malus domestica	D-Fructose 6-phosphate	-	-	40	D-Sorbitol 6-phosphate

(PGI), Chloroplastic	(Apple) leaves						acts as a competitive inhibitor.
							D-Mannose 6-phosphate was found to be a potent inhibitor of the reduction of F6P. IC50 values for other substrate analogue inhibitors were also reported.
Sorbitol-6-phosphate 2-dehydrogenase	Escherichia coli	D-Fructose 6-phosphate	-	-	7.5 ± 0.4		

Note: "-" indicates that the data was not available in the cited literature. K_m (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_{max}). A lower K_m value generally indicates a higher affinity of the enzyme for the substrate. k_{cat} (turnover number) represents the number of substrate molecules each enzyme site converts to product per unit time. K_i (inhibition constant) indicates the concentration of an inhibitor required to produce half-maximum inhibition.

Experimental Protocol: Spectrophotometric Assay for Enzyme Activity with D-Sorbitol 6-Phosphate

This protocol provides a detailed methodology for determining the kinetic parameters of enzymes that utilize D-Sorbitol 6-phosphate as a substrate, based on the principle of

monitoring the change in absorbance of NAD(P)H.

Objective: To measure the initial velocity of an enzyme-catalyzed reaction with D-Sorbitol 6-phosphate.

Principle: The activity of dehydrogenases utilizing D-Sorbitol 6-phosphate can be determined by monitoring the production or consumption of NADH or NADPH, which absorb light at 340 nm. For S6PDH, the oxidation of D-Sorbitol 6-phosphate is coupled to the reduction of NADP⁺ to NADPH. The rate of increase in absorbance at 340 nm is directly proportional to the enzyme activity.

Materials:

- Purified enzyme or cell-free extract
- D-Sorbitol 6-phosphate solution (e.g., 100 mM stock)
- NADP⁺ or NAD⁺ solution (e.g., 20 mM stock)
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0-9.5, depending on the enzyme's optimal pH)
- Spectrophotometer with temperature control
- Quartz or UV-transparent cuvettes (1 cm path length)
- Micropipettes

Procedure:

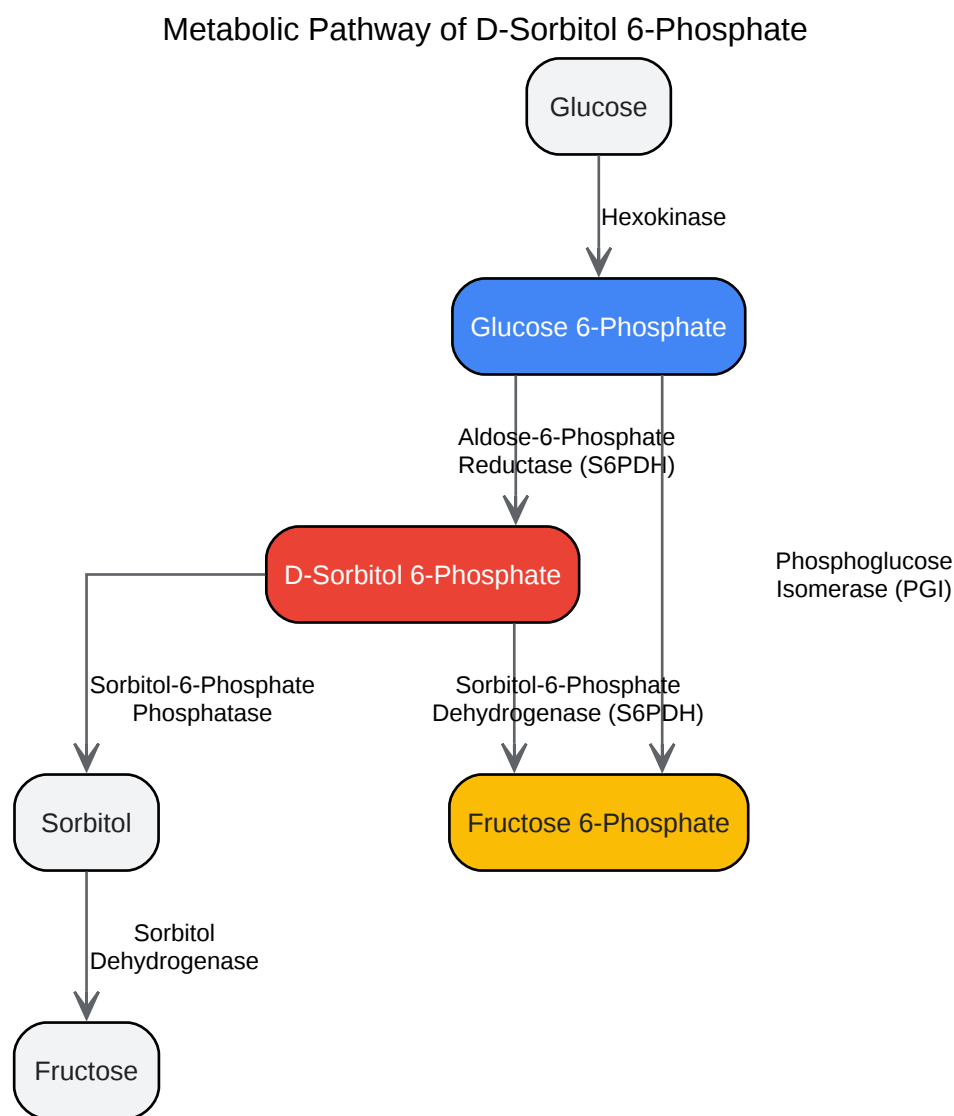
- Reagent Preparation:
 - Prepare working solutions of D-Sorbitol 6-phosphate and NADP⁺/NAD⁺ in the assay buffer at various concentrations to determine kinetic parameters.
- Assay Setup:
 - Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at a constant value (e.g., 25°C or 37°C).

- In a cuvette, prepare the reaction mixture by adding the following in order:
 - Assay buffer to a final volume of 1 mL.
 - NADP⁺ or NAD⁺ to a final saturating concentration (e.g., 1-2 mM).
 - D-Sorbitol 6-phosphate to the desired final concentration (e.g., ranging from 0.1 to 10 times the expected K_m).
- Reaction Initiation and Measurement:
 - Mix the contents of the cuvette by gentle inversion.
 - Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.
 - Initiate the reaction by adding a small, predetermined amount of the enzyme solution.
 - Immediately start recording the absorbance at 340 nm at fixed time intervals (e.g., every 15 seconds) for a period of 3-5 minutes. Ensure the reaction rate is linear during this period.
- Data Analysis:
 - Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
 - Repeat the assay for each D-Sorbitol 6-phosphate concentration.
 - Plot V₀ versus substrate concentration and use non-linear regression analysis (e.g., Michaelis-Menten plot) to determine the K_m and V_{max} values.

Note: It is crucial to perform control experiments, including a reaction mixture without the enzyme (to check for non-enzymatic substrate degradation) and a reaction mixture without the substrate (to measure any endogenous NAD(P)H oxidase activity).

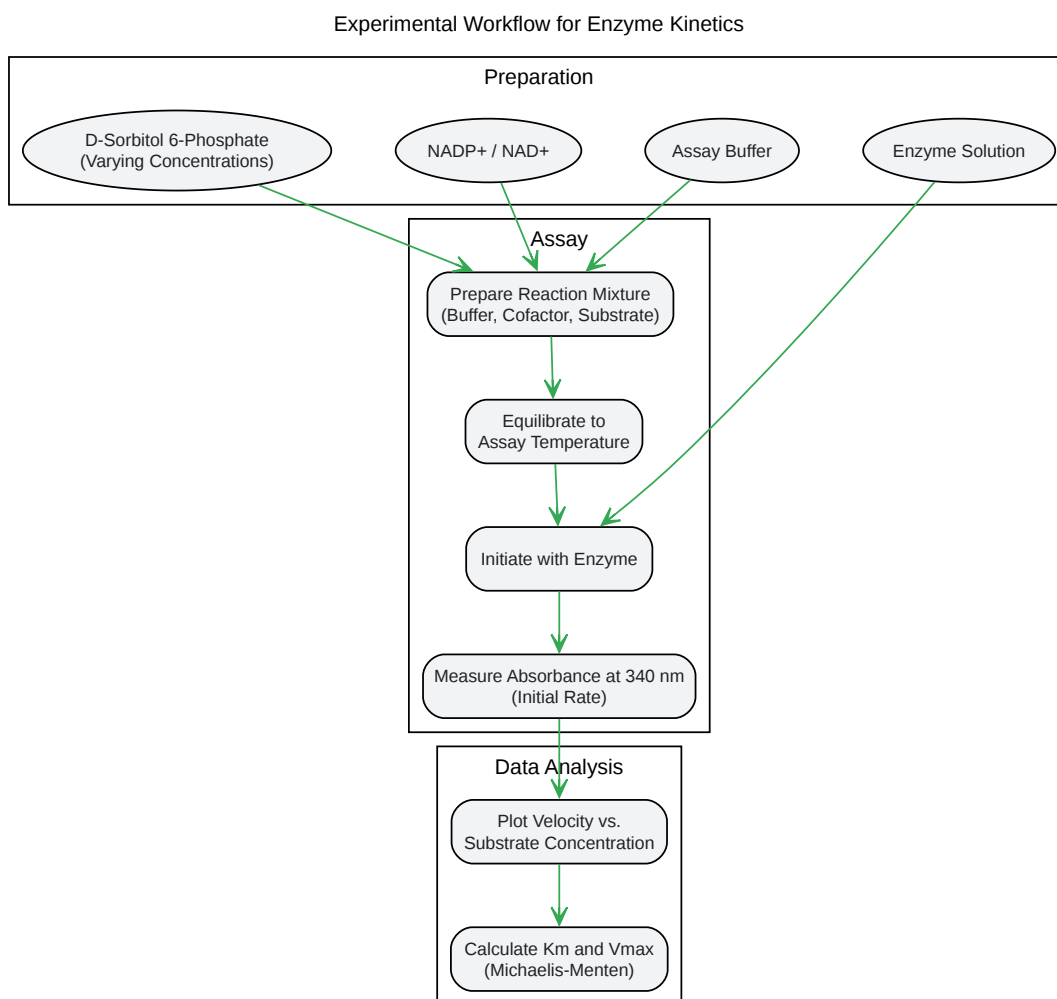
Visualization of Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context of D-Sorbitol 6-phosphate and a typical experimental workflow for assessing enzyme kinetics.



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Caption: Metabolic pathway showing the synthesis and conversion of D-Sorbitol 6-Phosphate.



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Caption: Workflow for determining enzyme kinetic parameters with D-Sorbitol 6-Phosphate.

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